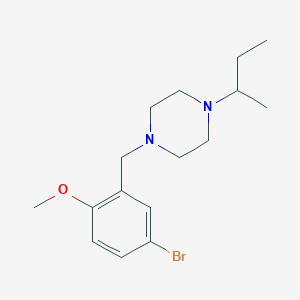

N~1~-(4-bromophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N1-(4-bromophenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide often involves the manipulation of sulfonyl and bromophenyl groups. A study on sulfonylurea compounds, for instance, highlighted the design and synthesis of new compounds incorporating sulfonyl and phenyl groups, demonstrating methodologies that could be relevant to the synthesis of the target compound (Wu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing sulfonyl and phenyl groups can be elucidated through various spectroscopic techniques. For instance, X-ray crystallography provided detailed insights into the structure of synthesized compounds, shedding light on their configuration and intermolecular interactions, which could be analogous to understanding the structure of N1-(4-bromophenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide (Abdel‐Aziz et al., 2014).

Chemical Reactions and Properties

Sulfonyl compounds participate in a variety of chemical reactions, such as sulfonylation, which could be fundamental to the chemical behavior of N1-(4-bromophenyl)-N2-ethyl-N2-(phenylsulfonyl)glycinamide. Studies have developed methods for sulfonylation reactions, offering insights into potential chemical reactions and properties of the compound (Dai et al., 2017).

Mechanism of Action

Mode of Action

It is known that the compound contains an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes . These groups are known to interact with various biological targets, potentially leading to a range of biochemical effects.

Biochemical Pathways

Given the compound’s structural features, it is plausible that it may interact with a variety of biochemical pathways, potentially leading to diverse downstream effects .

Result of Action

Preliminary studies suggest that the compound may have antimicrobial action against bacterial and fungal strains, antioxidant activity, and toxicity on freshwater cladoceran Daphnia magna Straus . .

Future Directions

properties

IUPAC Name |

2-[benzenesulfonyl(ethyl)amino]-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c1-2-19(23(21,22)15-6-4-3-5-7-15)12-16(20)18-14-10-8-13(17)9-11-14/h3-11H,2,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUGWJZREQJUAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)NC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(N-ethylbenzenesulfonamido)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)

![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)

![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)

![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)

![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)